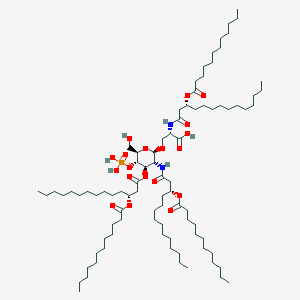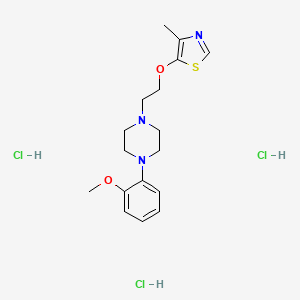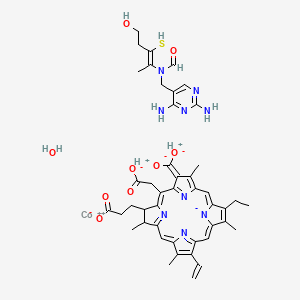
Potassium distearyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium distearyl phosphate is a chemical compound with the molecular formula C36H74KO4P. It is a potassium salt of distearyl phosphate, which is a type of organophosphate. This compound is commonly used in various industrial and cosmetic applications due to its surfactant and emulsifying properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium distearyl phosphate can be synthesized through the esterification of stearyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating stearyl alcohol and phosphoric acid under reflux conditions to form distearyl phosphate, which is then neutralized with potassium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous process where stearyl alcohol and phosphoric acid are fed into a reactor. The reaction mixture is then neutralized with potassium hydroxide, and the product is purified through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions: Potassium distearyl phosphate primarily undergoes hydrolysis and esterification reactions. It can also participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form stearyl alcohol and phosphoric acid.
Esterification: Reacting with alcohols under acidic conditions can lead to the formation of various esters.
Substitution: Reacting with nucleophiles can result in the substitution of the phosphate group with other functional groups.
Major Products Formed:
Hydrolysis: Stearyl alcohol and phosphoric acid.
Esterification: Various esters depending on the alcohol used.
Substitution: Compounds with substituted phosphate groups.
Scientific Research Applications
Potassium distearyl phosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Commonly used in cosmetics and personal care products as an emulsifying agent to stabilize formulations
Mechanism of Action
The mechanism of action of potassium distearyl phosphate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable mixtures of oil and water. This property is particularly useful in cosmetic and pharmaceutical formulations where uniform distribution of ingredients is essential .
Comparison with Similar Compounds
Distearyl pentaerythritol diphosphite: Another organophosphate used as a stabilizer in polymers.
Trisnonylphenyl phosphite: Used as a stabilizer in polyolefins to protect against degradation.
Uniqueness: Potassium distearyl phosphate is unique due to its dual functionality as both a surfactant and an emulsifier. This makes it particularly valuable in applications where both properties are required, such as in cosmetics and pharmaceuticals. Its ability to form stable emulsions and enhance the solubility of active ingredients sets it apart from other similar compounds .
Properties
CAS No. |
4376-70-9 |
|---|---|
Molecular Formula |
C36H74KO4P |
Molecular Weight |
641.0 g/mol |
IUPAC Name |
potassium;dioctadecyl phosphate |
InChI |
InChI=1S/C36H75O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-36H2,1-2H3,(H,37,38);/q;+1/p-1 |
InChI Key |
UUYIGEHMMJXBBE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)



![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)


![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)
